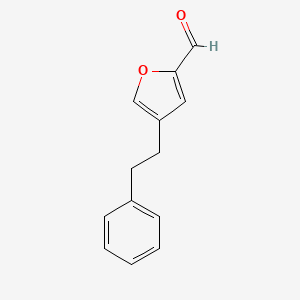

4-Phenethyl-furan-2-carbaldehyde

Descripción

4-Phenethyl-furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) substituted at the 4-position of the furan ring. Below, we compare it with structurally related furan-2-carbaldehyde derivatives documented in recent literature and commercial databases.

Propiedades

Fórmula molecular |

C13H12O2 |

|---|---|

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

4-(2-phenylethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |

Clave InChI |

SUAKVCDYDUALQH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCC2=COC(=C2)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Phenethyl-furan-2-carbaldehyde and its analogs:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in , –CF₃ in ) increase electrophilicity of the aldehyde, making these compounds reactive in nucleophilic additions or condensations. Halogenated substituents (e.g., –Cl, –Br in ) enhance bioactivity and resistance to metabolic degradation, favoring medicinal applications. Alkyl/alkoxy chains (e.g., –CH₂OCH₃ in ) improve solubility in non-polar solvents but reduce thermal stability.

Nitro-substituted analogs (e.g., ) exhibit higher density and melting points due to strong intermolecular interactions.

Synthetic Utility :

- Compounds with halogen atoms (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.

- Methoxy- or ethoxymethyl derivatives (e.g., ) serve as protecting groups for aldehydes in multi-step syntheses.

Pharmaceutical Intermediates

- 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6) is extensively used in synthesizing antipsychotic and antiviral agents due to its balanced lipophilicity and stability .

- 5-(4-Trifluoromethylphenyl) derivatives (e.g., ) are leveraged in agrochemicals for their resistance to hydrolysis under acidic conditions.

Material Science

- Nitro-substituted furan aldehydes (e.g., ) act as photoinitiators in UV-curable resins, with the nitro group facilitating radical formation upon irradiation.

Analytical Data

- Purity and structural confirmation of these compounds rely on HPLC, GC-MS, and NMR (e.g., ). For instance, 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (CAS 591224-05-4) is characterized by distinct ¹H-NMR peaks at δ 9.8 (aldehyde proton) and δ 7.4–7.6 (aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.